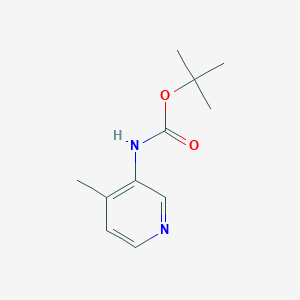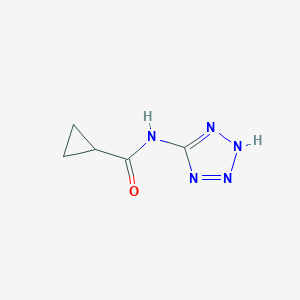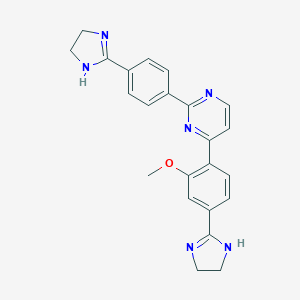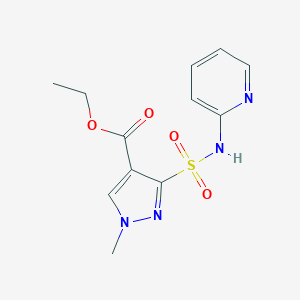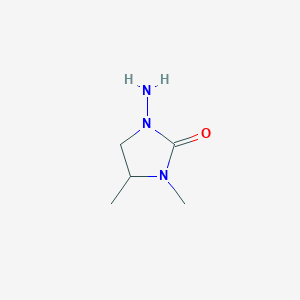
1-Amino-3,4-dimethylimidazolidin-2-one
Overview
Description
1-Amino-3,4-dimethylimidazolidin-2-one (ADI) is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. ADI has a unique chemical structure that makes it a promising candidate for use in various fields, including biochemistry, pharmacology, and materials science.
Scientific Research Applications
1-Amino-3,4-dimethylimidazolidin-2-one has been studied for its potential applications in various fields of scientific research. In biochemistry, 1-Amino-3,4-dimethylimidazolidin-2-one has been used as a precursor for the synthesis of peptides and proteins. It has also been used as a reagent for the determination of amino acids and other compounds. In pharmacology, 1-Amino-3,4-dimethylimidazolidin-2-one has been investigated for its potential as a drug candidate due to its ability to act as a prodrug and release active compounds in vivo. In materials science, 1-Amino-3,4-dimethylimidazolidin-2-one has been used as a building block for the synthesis of novel materials with unique properties.
Mechanism Of Action
The mechanism of action of 1-Amino-3,4-dimethylimidazolidin-2-one is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. This intermediate can react with nucleophiles, such as amines or thiols, to form adducts. The intermediate can also undergo oxidation or reduction reactions to form different compounds.
Biochemical And Physiological Effects
1-Amino-3,4-dimethylimidazolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-Amino-3,4-dimethylimidazolidin-2-one can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 1-Amino-3,4-dimethylimidazolidin-2-one has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have demonstrated that 1-Amino-3,4-dimethylimidazolidin-2-one can improve cognitive function and reduce oxidative stress in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Amino-3,4-dimethylimidazolidin-2-one in lab experiments is its unique chemical structure, which allows for the synthesis of novel compounds with unique properties. 1-Amino-3,4-dimethylimidazolidin-2-one is also relatively stable and easy to handle, making it a convenient reagent for various reactions. However, one limitation of using 1-Amino-3,4-dimethylimidazolidin-2-one is its potential toxicity, as it can form reactive intermediates that can cause cellular damage. Careful handling and proper safety measures should be taken when working with 1-Amino-3,4-dimethylimidazolidin-2-one.
Future Directions
There are several future directions for research on 1-Amino-3,4-dimethylimidazolidin-2-one. One area of interest is the development of new synthetic methods for 1-Amino-3,4-dimethylimidazolidin-2-one and its derivatives. Another area of interest is the investigation of the mechanism of action of 1-Amino-3,4-dimethylimidazolidin-2-one and its potential as a therapeutic agent. Additionally, the use of 1-Amino-3,4-dimethylimidazolidin-2-one in materials science and nanotechnology is an area of growing interest, with potential applications in sensors, catalysis, and drug delivery systems.
properties
CAS RN |
170500-50-2 |
|---|---|
Product Name |
1-Amino-3,4-dimethylimidazolidin-2-one |
Molecular Formula |
C5H11N3O |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-amino-3,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C5H11N3O/c1-4-3-8(6)5(9)7(4)2/h4H,3,6H2,1-2H3 |
InChI Key |
FRFGSXBQYIOXQT-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)N1C)N |
Canonical SMILES |
CC1CN(C(=O)N1C)N |
synonyms |
2-Imidazolidinone,1-amino-3,4-dimethyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


